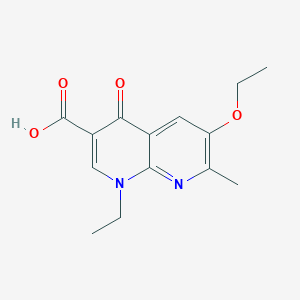![molecular formula C11H8ClN3 B13045239 6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13045239.png)
6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities. The structure of this compound includes a pyrrole ring fused with a pyrazine ring, making it a unique scaffold for various applications in medicinal chemistry and other scientific fields .
Preparation Methods
The synthesis of 6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine can be achieved through several methods. One common approach involves the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, antiviral, and antifungal activities, making it a potential candidate for drug development.
Medicine: It has shown promise in anticancer research, particularly in inhibiting kinase activity.
Industry: The compound is used in the development of fluorescent materials for display technologies
Mechanism of Action
The mechanism of action of 6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine involves its interaction with various molecular targets. For instance, it can inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
Pyrido[2,3-b]pyrazine: Used in the development of fluorescent materials.
Pyrrolo[2,3-d]pyrimidine: Exhibits significant antiproliferative effects against cancer cells
Properties
Molecular Formula |
C11H8ClN3 |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
7-chloro-13-methyl-2,8,10-triazatricyclo[7.4.0.02,6]trideca-1(13),3,5,7,9,11-hexaene |
InChI |
InChI=1S/C11H8ClN3/c1-7-4-5-13-11-9(7)15-6-2-3-8(15)10(12)14-11/h2-6H,1H3 |
InChI Key |
GOPOEOVEIVSHBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1)N=C(C3=CC=CN32)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


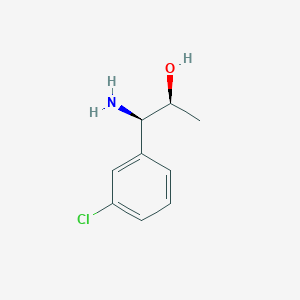
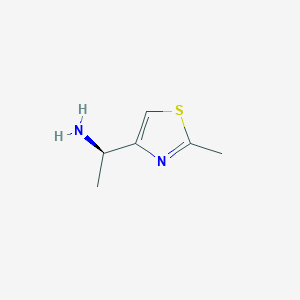

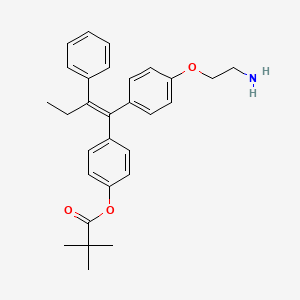

![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]methanecarbohydrazonoylcyanide](/img/structure/B13045174.png)
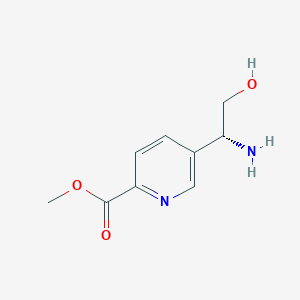



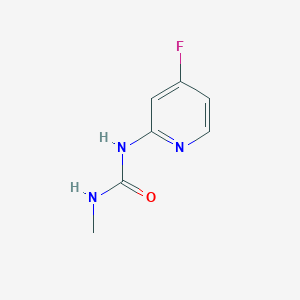
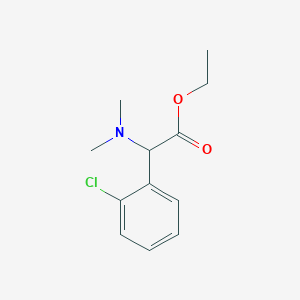
![Methyl (R)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13045203.png)
